molecular formula C7H10FN3 B13228387 2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine

2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine

Cat. No.: B13228387
M. Wt: 155.17 g/mol
InChI Key: UOAZETYNMMOOQV-UHFFFAOYSA-N
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Description

2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a fluorine atom at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with a 1,3-biselectrophilic compound under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 2-position can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the presence of a pyrimidine ring instead of a pyridine ring.

    Fluorinated Heterocycles: Other fluorinated heterocycles, such as fluoropyridines and fluoropyrazoles, have similar electronic properties but differ in their specific structural features.

Uniqueness

2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is unique due to the combination of a fluorine atom and an amine group on the pyrazolo[1,5-a]pyridine core. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds .

Biological Activity

2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of a fluorine atom in the pyrazole ring significantly influences its chemical reactivity and interaction with biological targets. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C7H10FN3C_7H_{10}FN_3 with a molecular weight of 155.17 g/mol. The compound features a fused pyrazole and pyridine ring system with a fluorine substituent at the second position of the pyrazole ring. This structural characteristic enhances its pharmacological profile.

PropertyValue
Molecular FormulaC₇H₁₀FN₃
Molecular Weight155.17 g/mol
CAS Number2092330-52-2

Anticancer Properties

Research has indicated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs demonstrate potent cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : Compounds structurally similar to this compound have shown IC₅₀ values ranging from 0.59 to 3.30 μM against different leukemia cell lines (HL60 and K562) . The selectivity index for these compounds suggests they can target cancer cells effectively while sparing normal cells.
CompoundCell LineIC₅₀ (μM)
2-Fluoro derivativeHL600.70 ± 0.14
2-Fluoro derivativeK5621.25 ± 0.35
Other derivativesVarious0.90 - 3.30

Antiviral Activity

The compound has also been evaluated for its antiviral activity against Hepatitis C virus (HCV). A series of pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and tested for their inhibitory effects on HCV NS5B RNA-dependent RNA polymerase. Some derivatives exhibited potent inhibitory activity in enzymatic assays .

The biological activity of this compound is believed to be linked to its ability to bind specific biological targets effectively. Interaction studies have focused on its binding affinity and mechanism of action against various enzymes and receptors involved in cancer proliferation and viral replication.

Study on Antiproliferative Activity

A study published in MDPI demonstrated the synthesis of new dihydro-1H-pyrazolo derivatives that showed promising antiproliferative activity against several cancer cell lines. The presence of fluorinated groups in these compounds contributed to their enhanced biological activity .

Optical Applications

Another research highlighted the use of pyrazolo[1,5-a]pyrimidines as fluorescent markers for lipid droplets in HeLa cells (cancer cells) and L929 cells (normal cells), showcasing their versatility beyond traditional medicinal applications .

Properties

Molecular Formula

C7H10FN3

Molecular Weight

155.17 g/mol

IUPAC Name

2-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-amine

InChI

InChI=1S/C7H10FN3/c8-7-4-6-5(9)2-1-3-11(6)10-7/h4-5H,1-3,9H2

InChI Key

UOAZETYNMMOOQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC(=NN2C1)F)N

Origin of Product

United States

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